molecular formula C14H9N3O2S2 B2718295 N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide CAS No. 941957-50-2

N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B2718295
CAS No.: 941957-50-2
M. Wt: 315.37
InChI Key: HAERNYDCEMBVKQ-UHFFFAOYSA-N
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Description

N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole, isoxazole, and chromene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide Thiazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property may influence the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility properties of thiazole derivatives may influence their action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the microwave-assisted one-pot synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S2/c18-13(9-5-6-15-19-9)17-14-16-12-8-3-1-2-4-10(8)20-7-11(12)21-14/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAERNYDCEMBVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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